molecular formula C29H29N5O3S B11268052 2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11268052
M. Wt: 527.6 g/mol
InChI Key: GCYXCRGXZZWYDE-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with various functional groups such as benzylsulfanyl, ethoxyphenyl, methoxyphenyl, and a carboxamide group. These substitutions confer specific chemical and physical properties, making the compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates, under controlled conditions.

    Substitution Reactions: Introduction of the benzylsulfanyl, ethoxyphenyl, and methoxyphenyl groups through nucleophilic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-7-phenyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 2-(benzylsulfanyl)-7-(4-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitutions, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and methoxyphenyl groups, along with the benzylsulfanyl group, provides a unique combination of electronic and steric effects, influencing its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H29N5O3S

Molecular Weight

527.6 g/mol

IUPAC Name

2-benzylsulfanyl-7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H29N5O3S/c1-4-37-24-14-10-21(11-15-24)26-25(27(35)31-22-12-16-23(36-3)17-13-22)19(2)30-28-32-29(33-34(26)28)38-18-20-8-6-5-7-9-20/h5-17,26H,4,18H2,1-3H3,(H,31,35)(H,30,32,33)

InChI Key

GCYXCRGXZZWYDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4)C)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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